molecular formula C17H27N5O2 B2812819 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1705879-78-2

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2812819
CAS No.: 1705879-78-2
M. Wt: 333.436
InChI Key: KKMJSOGENKSQBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Conformational studies of similar compounds indicate free rotation around the oxadiazole–cyclopropyl bond . X-ray studies reveal that the cyclopropyl group is in conjugation with the oxadiazole C-N bond .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of research involves the synthesis and evaluation of antimicrobial activities of new pyridine derivatives. Patel, Agravat, and Shaikh (2011) described the preparation of amide derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, demonstrating variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Tuberculostatic Activity

Foks et al. (2004) explored the synthesis of certain oxadiazole and triazole derivatives and their in vitro tuberculostatic activity, identifying compounds with minimum inhibiting concentrations (MIC) ranging from 25 to 100 mg/ml (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Crystal Structure Analysis

The crystal structure of related compounds, such as the adduct comprising hydroxypiperidin-1-yl and piperidin-1-yl substituents, has been analyzed to understand the molecular interactions and potential pharmaceutical applications. Revathi et al. (2015) presented the crystal structure of such an adduct, highlighting its significance in drug design (Revathi, Reuben Jonathan, Kalai Sevi, Dhanalakshmi, & Usha, 2015).

Antitubercular Activities

Bisht et al. (2010) synthesized and evaluated the antitubercular activity of [4-(aryloxy)phenyl]cyclopropyl methanones, demonstrating significant efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-20-7-9-21(10-8-20)17(23)22-6-2-3-13(12-22)11-15-18-16(19-24-15)14-4-5-14/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMJSOGENKSQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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